3,4-dimethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide
Overview
Description
3,4-dimethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide: is a complex organic compound that features a sulfonamide group, a morpholine ring, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide typically involves the following steps:
Formation of the Sulfonamide Core: The initial step involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with aniline to form 3,4-dimethoxy-N-phenylbenzenesulfonamide.
Introduction of the Morpholine Group: The next step is the introduction of the morpholine group. This can be achieved by reacting the sulfonamide with morpholine in the presence of a suitable base such as triethylamine.
Formation of the Oxoethyl Linker: The final step involves the introduction of the oxoethyl linker. This can be done by reacting the intermediate with an appropriate oxoethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups on the benzene ring can undergo oxidation to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the interactions of sulfonamide derivatives with biological targets. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore for the development of new drugs. Its sulfonamide group is known to exhibit antibacterial and anti-inflammatory properties, making it a candidate for drug development.
Industry
In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity to its targets, while the methoxy groups can modulate its electronic properties.
Molecular Targets and Pathways
Enzymes: The compound can inhibit enzymes such as carbonic anhydrase and proteases.
Proteins: It can bind to proteins involved in inflammation and bacterial cell wall synthesis.
Pathways: The compound can interfere with metabolic pathways involving sulfonamide-sensitive enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-[2-(morpholin-4-yl)ethyl]aniline
- 3,4-dimethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
- 3,4-dimethoxy-N-phenylbenzenesulfonamide
Uniqueness
The unique combination of the sulfonamide group, morpholine ring, and methoxy substituents makes 3,4-dimethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide distinct from other similar compounds
Properties
IUPAC Name |
3,4-dimethoxy-N-(2-morpholin-4-yl-2-oxoethyl)-N-phenylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-18-9-8-17(14-19(18)27-2)29(24,25)22(16-6-4-3-5-7-16)15-20(23)21-10-12-28-13-11-21/h3-9,14H,10-13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQBJEAGATVRFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)N2CCOCC2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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